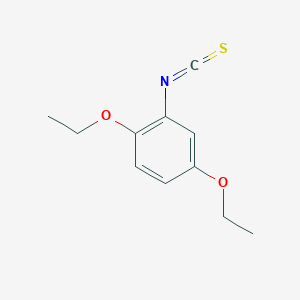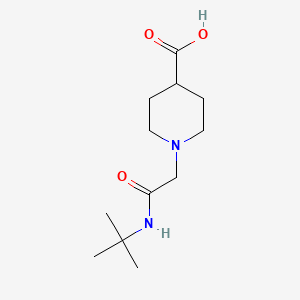
1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid
Overview
Description
This compound is a novel piperidine-4-carboxylic acid derivative . It has been synthesized and characterized in the context of pharmaceutical research .
Synthesis Analysis
The compound has been synthesized by the reaction of DCC/HOBt coupling of piperidine-4-carboxylic acid methyl ester and N-phthaloyl amino acids followed by a ring-opening reaction using tert-butyl amine .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives of "1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid" involve advanced techniques to ascertain their chemical structures and properties. For instance, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and characterized them using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. Their structural confirmation was further achieved through single crystal X-ray diffraction analysis, highlighting the linear and L-shaped conformations of these molecules (Kulkarni et al., 2016).
Biological Evaluation
Derivatives of "1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid" have been evaluated for their biological activities, including antibacterial and antifungal properties. The study by Kulkarni et al. (2016) revealed that the synthesized compounds exhibited moderate activity against several microorganisms, showcasing their potential in developing new antimicrobial agents (Kulkarni et al., 2016).
Molecular Structure Analysis
The detailed molecular structure analysis of these compounds provides insights into their potential applications and interactions. For example, Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, which crystallizes in the monoclinic space group, highlighting the typical bond lengths and angles of this piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Enantioselective Synthesis
The enantioselective synthesis of related compounds demonstrates the versatility of these molecules as chiral building blocks. Passarella et al. (2005) utilized the pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester to prepare biologically active alkaloids in a stereoselective manner, showcasing the compound's utility in synthesizing complex molecular structures (Passarella et al., 2005).
properties
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)13-10(15)8-14-6-4-9(5-7-14)11(16)17/h9H,4-8H2,1-3H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSVCPKTBJVJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1460894.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460895.png)


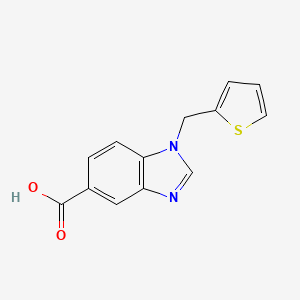
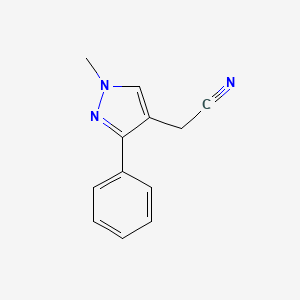
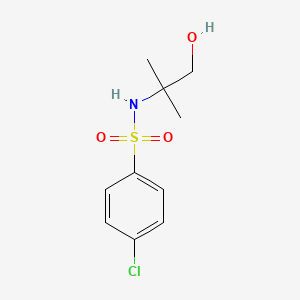
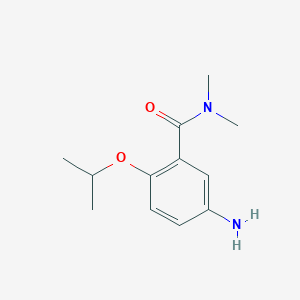

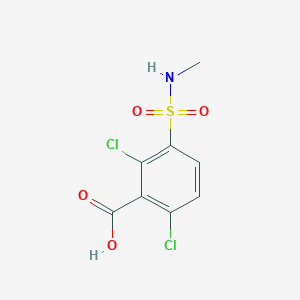
![5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1460913.png)
